![molecular formula C14H14FN5O3 B254189 3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]propanamide](/img/structure/B254189.png)
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide is a complex organic compound that features a triazine ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide typically involves multiple steps. One common method includes the reaction of 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine with a hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazine ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide is studied for its potential biological activity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
- 2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-propanoic acid
Uniqueness
Compared to similar compounds, 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[1-(4-fluorophenyl)ethylidene]propanohydrazide stands out due to the presence of the fluorophenyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C14H14FN5O3 |
|---|---|
Molecular Weight |
319.29 g/mol |
IUPAC Name |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C14H14FN5O3/c1-8(9-2-4-10(15)5-3-9)17-19-12(21)7-6-11-13(22)16-14(23)20-18-11/h2-5H,6-7H2,1H3,(H,19,21)(H2,16,20,22,23)/b17-8+ |
InChI Key |
ZDDAZAVWAYSQKH-CAOOACKPSA-N |
SMILES |
CC(=NNC(=O)CCC1=NNC(=O)NC1=O)C2=CC=C(C=C2)F |
Isomeric SMILES |
C/C(=N\NC(=O)CCC1=NNC(=O)NC1=O)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)CCC1=NNC(=O)NC1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[5-chloro-2-(propylsulfonyl)-4-pyrimidinyl]carbonyl}amino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B254106.png)
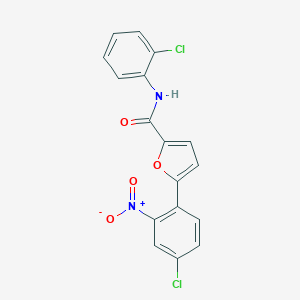
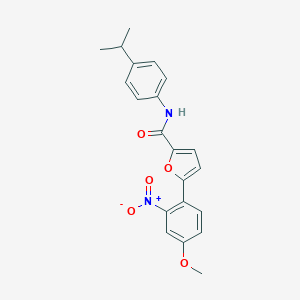
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B254113.png)
![2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B254115.png)
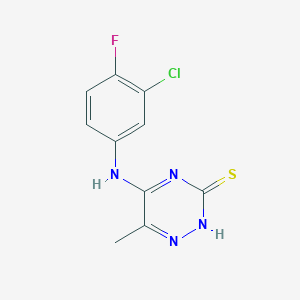

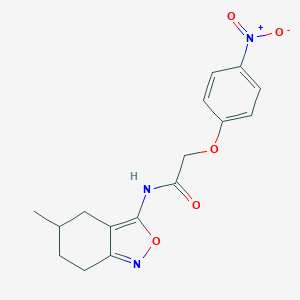
![N-[2-(4-methoxyphenyl)-2-(4-morpholinyl)ethyl]-3-nitrobenzamide](/img/structure/B254127.png)

![methyl 2-({5-bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)hydrazinecarboxylate](/img/structure/B254129.png)
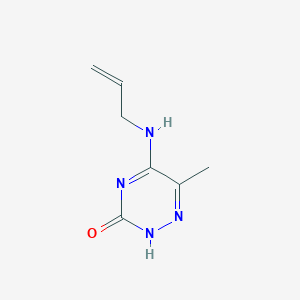
![5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254134.png)
![N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B254138.png)
